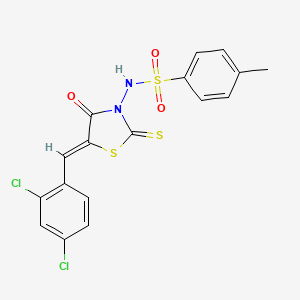

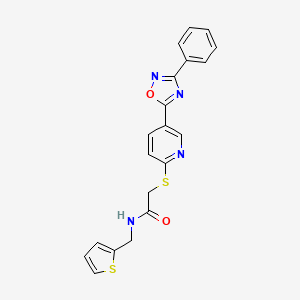

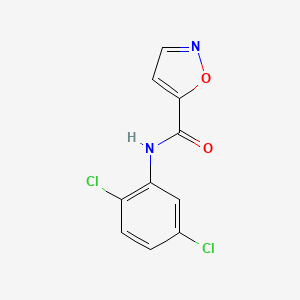

![molecular formula C15H21N3O2S B2358761 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide CAS No. 941924-89-6](/img/structure/B2358761.png)

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(7-Methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide” is a chemical compound with the molecular formula C10H11N3O2S. It has an average mass of 237.278 Da and a monoisotopic mass of 237.057190 Da .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which includes the compound , has been extensively studied. One of the most common methods involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines can undergo various chemical reactions due to the presence of an active methylene group (C2H2), which is highly reactive towards various electrophilic reagents . Oxidative coupling of the thiazolo[3,2-a]pyrimidine framework via reaction of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones with Lawesson’s reagent in DMSO at room temperature has also been reported .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazolopyrimidines

Thiazolopyrimidines, including the compound , are synthesized by the reaction of tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione . This synthesis process has been developed due to the ability of dihydropyrimidines to regulate the action of calcium channels .

Glutamate Receptor Antagonists

5H-Thiazolo[3,2-a]pyrimidines, a group that includes the compound , are known to be glutamate receptor antagonists . This means they can inhibit the action of glutamate, a neurotransmitter in the brain, which could have implications for treating neurological disorders.

Acetylcholinesterase Inhibitors

These compounds also act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting this enzyme can increase the concentration of acetylcholine, which could potentially be used in the treatment of Alzheimer’s disease and other cognitive disorders.

Anti-Inflammatory Properties

5H-Thiazolo[3,2-a]pyrimidines have been found to show anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antiparkinsonian Activity

These compounds have also shown antiparkinsonian activity . This could potentially make them useful in the development of treatments for Parkinson’s disease.

Antiherpes Activity

Another interesting application of these compounds is their antiherpes activity . This suggests they could potentially be used in the development of antiviral treatments.

Antibacterial and Antitubercular Activities

Some thiazolo[3,2-a]pyrimidine derivatives have shown significant antibacterial and antitubercular activities . This suggests potential applications in the treatment of bacterial infections and tuberculosis.

Antioxidant Properties

Thiazolo[3,2-a]pyrimidines have also been found to have antioxidant properties . This could potentially make them useful in the prevention of diseases caused by oxidative stress.

Zukünftige Richtungen

The future directions for research on this compound and its derivatives could include further exploration of their synthesis methods, investigation of their biological activities, and development of new medicines based on these compounds . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Wirkmechanismus

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of pharmacological activity . They have been found to regulate the action of calcium channels and act as glutamate receptor antagonists .

Mode of Action

Thiazolopyrimidines are known to interact with their targets, such as calcium channels and glutamate receptors, to induce changes in cellular function . The interaction with these targets can lead to a variety of effects, including anti-inflammatory, antiparkinsonian, and antiherpes activity .

Biochemical Pathways

Given its potential role as a regulator of calcium channels and a glutamate receptor antagonist, it can be inferred that this compound may influence pathways related to calcium signaling and glutamatergic neurotransmission .

Result of Action

Based on the known activities of thiazolopyrimidines, it can be inferred that this compound may have potential anti-inflammatory, antiparkinsonian, and antiherpes effects .

Eigenschaften

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-4-6-11(7-5-2)13(19)17-12-10(3)16-15-18(14(12)20)8-9-21-15/h8-9,11H,4-7H2,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBBTJAJHLIPGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

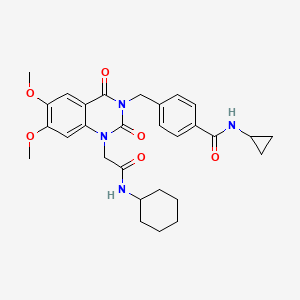

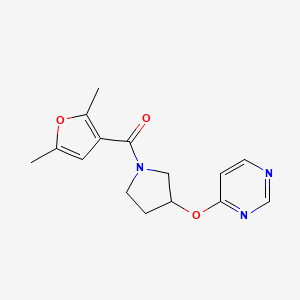

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide](/img/structure/B2358679.png)

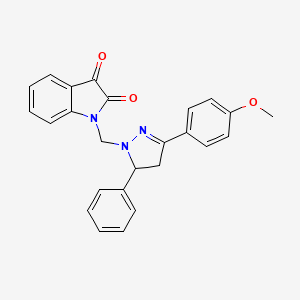

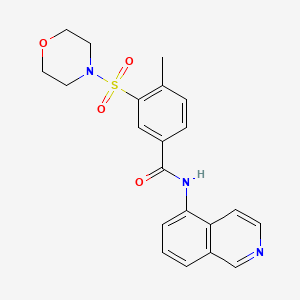

![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)

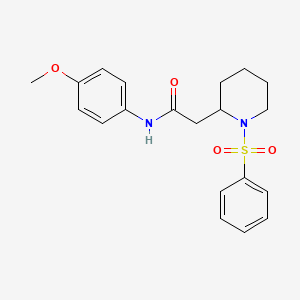

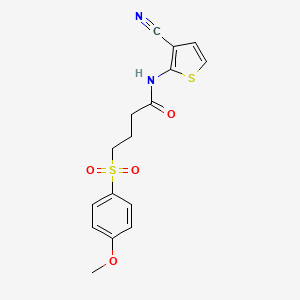

![2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2358691.png)

![N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2358695.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2358701.png)